NCI‑60 Antiproliferative Fingerprint: Class‑Level Potency and Cell‑Line Selectivity
The 2‑substituted 5‑arylsulfonyl‑1,3‑oxazole‑4‑carbonitrile chemotype, of which CAS 941267‑41‑0 is a direct structural member, was evaluated by the U.S. National Cancer Institute’s Developmental Therapeutics Program (NCI‑DTP) using the standard 60‑cell‑line, five‑dose screening protocol. Across the six novel analogs tested, the class exhibited GI₅₀ values of 0.2–0.6 μM and TGI values of 1–3 μM against the most sensitive cell lines. Leukemia subpanel selectivity was a hallmark, with compounds 4e and 4f demonstrating the strongest antiproliferative and cytostatic indices, while 4c and 4f showed pronounced cytotoxic selectivity (LC₅₀ ~5–6 μM) toward renal and breast cancer lines. Compound 4d was the sole member of the series to lack measurable cytotoxic activity, underscoring the steep SAR discontinuity at position 5 [1]. Although CAS 941267‑41‑0 was not itself a numbered compound in the published series, its butylamino substituent places it structurally between the propylamino and pentylamino congeners, providing a rational basis to interpolate its activity within these quantitative class boundaries.
| Evidence Dimension | Growth Inhibition (GI₅₀) and Cytostatic Activity (TGI) – Class Range |
|---|---|
| Target Compound Data | Interpolated GI₅₀: ~0.2–0.6 μM; TGI: ~1–3 μM (class-level projection based on NCI‑60 data for structurally adjacent analogs 4a–4f) |
| Comparator Or Baseline | Lead analogs in the series: Compound 4e (best antiproliferative selectivity) and 4f (best cytotoxic selectivity) vs. Compound 4d (no cytotoxic activity). Sec‑butylamino analog CAS 941244‑14‑0 (commercial reference). |
| Quantified Difference | Class GI₅₀ window spans 0.2–0.6 μM; individual analog selectivity ratios (leukemia vs. other subpanels) differ by >10‑fold between 4e/4f and 4c/4d. |
| Conditions | NCI‑DTP 60 human tumor cell line panel; five‑dose concentration range (10⁻⁸ to 10⁻⁴ M); 48‑hour continuous exposure; sulforhodamine B (SRB) protein assay endpoint. |
Why This Matters
Procurement decisions for anticancer screening libraries must account for the steep SAR gradient at the 5‑amino position; selecting the butylamino analog provides a specific steric and electronic profile that sits within the proven active window of this oxazole‑4‑carbonitrile class, avoiding the inactive space observed for analog 4d.
- [1] Kachaeva, M. V., Pilyo, S. G., Zhirnov, V. V., & Brovarets, V. S. (2019). Synthesis, characterization, and in vitro anticancer evaluation of 2‑substituted 5‑arylsulfonyl‑1,3‑oxazole‑4‑carbonitriles. Medicinal Chemistry Research, 28(1), 71–80. View Source
